molecular formula C9[13C]H13N3[15N]2O5 B602649 2-(15N)Azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one CAS No. 197227-95-5

2-(15N)Azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

Cat. No. B602649
M. Wt: 286.22
InChI Key:
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Description

Molecular Structure Analysis

The molecular formula of this compound is C10H13[15N]O4. It is an isotope labelled nucleoside analog of 2’-Deoxyguanosine.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 272.21. Unfortunately, other physical and chemical properties such as density, boiling point, and melting point are not available in the search results .

Scientific Research Applications

Corrosion Inhibition

Adenosine, a component of 2-(15N)Azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one, has been studied for its corrosion inhibition activity on mild steel in hydrochloric acid solution. It was found to have an inhibition efficiency of 78.88% at a certain concentration, acting as a mixed-type inhibitor that affects both the anodic and cathodic reaction. This finding highlights adenosine's potential in corrosion prevention applications (Sin et al., 2017).

Antiviral Activity

The compound has been used in the synthesis of nucleoside analogs containing tricyclic bases, which have shown in vitro activity against HIV and HCV. This demonstrates its potential utility in the development of antiviral drugs (Amblard et al., 2009).

Synthesis of Nucleosides

Research includes the synthesis and evaluation of oxathiolane azapyrimidine and azapyrimidine nucleosides, which were tested for cytotoxicity against various tumor cell lines and for antiviral activity against HIV-1 and HBV. This showcases the compound's role in developing novel therapeutic nucleosides (Liu et al., 2000).

Pharmaceutical and Biochemical Properties

The compound's analogs have been synthesized and characterized for their pharmaceutical and biochemical properties, which include potential applications as antiviral, antitumor, and immunosuppressive agents. This research underlines the diverse biological applications of these nucleoside molecules (SinghYadava et al., 2008).

Crystallography and Molecular Structure

The compound has also been studied for its crystallographic properties, providing insights into molecular interactions and the potential for developing specific inhibitors for biological targets (Mazumder et al., 2001).

Adenosine Receptor Agonist/Antagonist

Research has been conducted on its pharmacological properties, particularly as a novel ligand acting as both an adenosine A(2A) receptor agonist and an adenosine A(3) receptor antagonist, highlighting its therapeutic potential in various diseases (Bevan et al., 2007).

Anticancer Potential

The compound has been utilized in the synthesis of molecules with anticancer potential, such as the evaluation of ligands for chemotherapeutic treatment of breast cancer cells. This emphasizes its role in the development of novel anticancer drugs (Ragavan et al., 2020).

Safety And Hazards

The safety and hazards associated with this compound are not specified in the search results. It is recommended to handle all chemical compounds with appropriate safety measures .

properties

IUPAC Name

2-(15N)azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5+,6?,9-/m1/s1/i10+1,11+1,14+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYHBQMYGNKIUIF-YLZKFVMUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3C([C@H]([C@H](O3)CO)O)O)N=[13C]([15NH]C2=O)[15NH2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747870
Record name 2-(~15~N)Amino-9-[(2xi)-beta-D-threo-pentofuranosyl](2-~13~C,1-~15~N)-3,9-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(15N)Azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

CAS RN

197227-95-5
Record name 2-(~15~N)Amino-9-[(2xi)-beta-D-threo-pentofuranosyl](2-~13~C,1-~15~N)-3,9-dihydro-6H-purin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747870
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(15N)Azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
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2-(15N)Azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
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2-(15N)Azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
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2-(15N)Azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
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2-(15N)Azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Reactant of Route 6
2-(15N)Azanyl-9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

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